Cas no 89694-10-0 (2-Methoxy-3-methyl-5-nitropyridine)

2-Methoxy-3-methyl-5-nitropyridine structure
89694-10-0 structure
2-Methoxy-3-methyl-5-nitropyridine
89694-10-0
C7H8N2O3
168.15002155304
MFCD04972416
61300
40786904

2-Methoxy-3-methyl-5-nitropyridine Properties

Names and Identifiers

    • 2-Methoxy-3-methyl-5-nitropyridine
    • 2-​Methoxy-​3-​methyl-​5-​nitropyridine
    • 2-Methoxy-5-nitro-3-picoline
    • 4-Iodo-2-Methylaniline
    • 3-Picoline,2-methoxy-5-nitro- (7CI)
    • Pyridine, 2-methoxy-3-methyl-5-nitro-
    • 2-methoxy-3-methyl-5-nitro-pyridine
    • PubChem3530
    • HEDKXDCXKNQWEX-UHFFFAOYSA-N
    • FCH849678
    • VP15233
    • AB20995
    • Q552
    • SY031480
    • OR345449
    • AX8022087
    • AB0017659
    • ST2410075
    • AM20061605
    • ST24040756
    • 2-Methoxy-3-methyl-5-nitropyridine (ACI)
    • 3-Picoline, 2-methoxy-5-nitro- (7CI)
    • AC-9394
    • 89694-10-0
    • CS-0063957
    • MFCD04972416
    • GEO-03666
    • SCHEMBL1559460
    • DTXSID70654559
    • DB-025173
    • I10117
    • J-509790
    • AKOS005064140
    • GS-3107
    • +Expand
    • MFCD04972416
    • HEDKXDCXKNQWEX-UHFFFAOYSA-N
    • 1S/C7H8N2O3/c1-5-3-6(9(10)11)4-8-7(5)12-2/h3-4H,1-2H3
    • [O-][N+](C1C=C(C)C(OC)=NC=1)=O

Computed Properties

  • 168.053492g/mol
  • 0
  • 1.4
  • 0
  • 4
  • 1
  • 168.053492g/mol
  • 168.053492g/mol
  • 67.9Ų
  • 12
  • 169
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1

Experimental Properties

  • 1.83000
  • 67.94000
  • 279.7℃ at 760 mmHg
  • 92-96°C

2-Methoxy-3-methyl-5-nitropyridine Security Information

2-Methoxy-3-methyl-5-nitropyridine Customs Data

  • 2933399090
  • China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-Methoxy-3-methyl-5-nitropyridine Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P0036GA-1g
2-METHOXY-5-NITRO-3-PICOLINE
89694-10-0 95%
1g
$28.00 2024-04-20
A2B Chem LLC
AB47530-1g
2-Methoxy-5-nitro-3-picoline
89694-10-0 95%
1g
$12.00 2024-04-19
Aaron
AR0036OM-1g
2-METHOXY-5-NITRO-3-PICOLINE
89694-10-0 97%
1g
$5.00 2024-07-18
abcr
AB291057-250 mg
2-Methoxy-5-nitro-3-picoline, 97%; .
89694-10-0 97%
250MG
€56.70 2022-03-25
Apollo Scientific
OR345449-1g
2-Methoxy-3-methyl-5-nitropyridine
89694-10-0 98%
1g
£37.00 2023-09-02
Chemenu
CM120917-5g
2-Methoxy-3-methyl-5-nitropyridine
89694-10-0 98%
5g
$143 2021-08-06
Crysdot LLC
CD11025449-5g
2-Methoxy-3-methyl-5-nitropyridine
89694-10-0 98%
5g
$133 2024-07-19
eNovation Chemicals LLC
D694713-5g
2-Methoxy-3-methyl-5-nitropyridine
89694-10-0 98%
5g
$100 2022-10-13
Fluorochem
049665-1g
2-Methoxy-3-methyl-5-nitropyridine
89694-10-0 95%
1g
£30.00 2022-03-01
TRC
M330683-10mg
2-Methoxy-3-methyl-5-nitropyridine
89694-10-0
10mg
$ 50.00 2022-06-03

2-Methoxy-3-methyl-5-nitropyridine Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Solvents: Methanol ;  < 20 °C; 20 °C → reflux; 1 h, reflux; cooled
Reference
A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor-1 Receptor Antagonist
Hartz, Richard A.; Ahuja, Vijay T.; Zhuo, Xiaoliang; Mattson, Ronald J.; Denhart, Derek J.; et al, Journal of Medicinal Chemistry, 2009, 52(23), 7653-7668

Synthetic Circuit 2

Reaction Conditions
1.1 Solvents: Methanol ;  100 °C
Reference
Design, synthesis and structure-activity-relationship of 1,5-tetrahydronaphthyridines as CETP inhibitors
Fernandez, Maria-Carmen; Escribano, Ana; Mateo, Ana I.; Parthasarathy, Saravanan; Martin de la Nava, Eva M.; et al, Bioorganic & Medicinal Chemistry Letters, 2012, 22(9), 3056-3062

Synthetic Circuit 3

Reaction Conditions
1.1 Solvents: Ethanol
Reference
The retro-Diels-Alder reaction. Part II. Dienophiles with one or more heteroatom
Rickborn, Bruce, Organic Reactions (Hoboken, 1998, 53,

2-Methoxy-3-methyl-5-nitropyridine Raw materials

2-Methoxy-3-methyl-5-nitropyridine Preparation Products

2-Methoxy-3-methyl-5-nitropyridine Suppliers

Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:89694-10-0)
A LA DING
anhua.mao@aladdin-e.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:89694-10-0)
TANG SI LEI
15026964105
2881489226@qq.com

2-Methoxy-3-methyl-5-nitropyridine Related Literature

  • 1. The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XVII. The nitration of pyridones
    P. J. Brignell,A. R. Katritzky,H. O. Tarhan J. Chem. Soc. B 1968 1477
Recommended suppliers
Amadis Chemical Company Limited
(CAS:89694-10-0)2-Methoxy-3-methyl-5-nitropyridine
A10735
99%/99%/99%
5g/10g/25g
190.0/323.0/546.0
atkchemica
(CAS:89694-10-0)2-Methoxy-3-methyl-5-nitropyridine
CL8007
95%+
1g/5g/10g/100g
discuss personally